molecular formula C21H18N4O4S B2995712 (Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide CAS No. 1203442-59-4

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

Cat. No. B2995712
CAS RN: 1203442-59-4
M. Wt: 422.46
InChI Key: SVJQZRZPNCCOHY-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the production of diverse heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant implications in medicinal chemistry and material science due to their potential biological activities and unique chemical properties (Mohareb et al., 2004).

Biological Activity Evaluation

Novel synthesis approaches have been developed for compounds incorporating N-methylphthalimide moiety, leading to (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives. These compounds were subjected to antimicrobial and antifungal activity evaluations, showing moderate to strong activity, particularly against Aspergillus niger, highlighting their potential as antimicrobial agents (Al-Omran & El-Khair, 2005).

Methodological Advances in Heterocyclic Synthesis

The reaction of enaminones with aminoheterocycles has been explored as a route to synthesize azolopyrimidines, azolopyridines, and quinolines. This method demonstrates the versatility of enaminones in heterocyclic synthesis, offering a novel pathway for the production of complex heterocyclic structures, which are of interest in pharmaceutical research and development (Almazroa et al., 2004).

Synthesis of Diheteroaryl Thienothiophene Derivatives

Research into the synthesis and chemical characterisation of diheteroaryl thienothiophene derivatives has led to the creation of bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. These compounds offer potential for further exploration in the development of new materials and bioactive molecules, showcasing the breadth of applications for heterocyclic chemistry in scientific research (Mabkhot et al., 2011).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-25-21-19(13(10-18(27)23-21)16-3-2-8-30-16)20(24-25)22-17(26)7-5-12-4-6-14-15(9-12)29-11-28-14/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQZRZPNCCOHY-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.